molecular formula C8H11NO3S B2632299 4-(2-Hydroxyethyl)benzenesulfonamide CAS No. 829-71-0

4-(2-Hydroxyethyl)benzenesulfonamide

Cat. No.: B2632299
CAS No.: 829-71-0
M. Wt: 201.24
InChI Key: RYKHXKKLCRPAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyethyl)benzenesulfonamide is an organic compound with the molecular formula C8H11NO3S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+HOCH2CH2NH2C6H5SO2NHCH2CH2OH+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHCH}_2\text{CH}_2\text{OH} + \text{HCl} C6​H5​SO2​Cl+HOCH2​CH2​NH2​→C6​H5​SO2​NHCH2​CH2​OH+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

4-(2-Hydroxyethyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)benzenesulfonamide primarily involves its interaction with carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes such as pH regulation and fluid secretion .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonamide: Similar structure but with an amino group instead of a hydroxyl group.

    4-(2-Hydroxyethyl)benzene-1-sulfonamide: Another name for the same compound.

    Sulfanilamide: A simpler sulfonamide with a similar sulfonyl group but different substituents.

Uniqueness

4-(2-Hydroxyethyl)benzenesulfonamide is unique due to its specific combination of a hydroxyl group and a sulfonamide group, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner compared to other sulfonamides .

Properties

IUPAC Name

4-(2-hydroxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKHXKKLCRPAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

829-71-0
Record name 4-(2-Hydroxyethyl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-HYDROXYETHYL)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT87HL547L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.